molecular formula C10H12N2O2 B13085928 Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B13085928
M. Wt: 192.21 g/mol
InChI Key: YFUHMFXTGDEZLC-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a partially saturated pyrrolopyridine core. The structure includes:

  • A 1-methyl group at the nitrogen atom of the pyrrole ring.
  • A 2,3-dihydro moiety, reducing aromaticity in the pyrrole ring.
  • A methyl ester at position 5 of the pyridine ring.

The dihydro configuration may enhance solubility compared to fully aromatic analogs, while the ester group offers reactivity for further derivatization .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-12-4-3-7-5-8(10(13)14-2)6-11-9(7)12/h5-6H,3-4H2,1-2H3

InChI Key

YFUHMFXTGDEZLC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1N=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Specific Preparation Methods

Method 1: Base-Catalyzed Cyclization

This method uses a pyridine derivative and an amine under basic conditions to form the bicyclic structure.

Steps:
  • React a pyridine derivative with an amine in the presence of a base (e.g., sodium hydroxide or triethylamine).
  • Heat the reaction mixture to facilitate cyclization.
  • Isolate the product through recrystallization or column chromatography.
Notes:
  • Reaction temperature and solvent choice (e.g., ethanol or acetonitrile) significantly impact yield and purity.
  • Typical yields range from 60% to 75% depending on reaction conditions.

Method 2: Lewis Acid-Catalyzed Cyclization

A Lewis acid such as aluminum chloride is used to catalyze the formation of the bicyclic structure.

Steps:
  • Combine L-alanine with acetylating agents under Lewis acid catalysis.
  • Perform cyclization at elevated temperatures (50–100°C).
  • Introduce methyl ester functionality via esterification reactions.
Example Reaction:

A mixture of L-alanine, acetyl chloride, and a Lewis acid is heated to form an intermediate, which undergoes further reactions to yield methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Notes:
  • This method provides higher selectivity for the desired product.
  • Yields are typically around 66%.

Method 3: Diazotization and Alkylation

This multi-step method involves diazotization followed by alkylation to introduce the methyl group.

Steps:
  • Diazotize a precursor compound using sodium nitrite and acid.
  • Perform alkylation with methyl iodide or dimethyl sulfate.
  • Cyclize under base-catalyzed conditions to form the final product.
Notes:
  • This method is suitable for introducing specific substituents at desired positions.
  • Reaction control is critical to avoid side products.

Optimization Strategies

To improve yield and purity:

  • Temperature Control : Maintain optimal reaction temperatures (50–100°C) during cyclization.
  • Catalyst Selection : Use appropriate catalysts (e.g., aluminum chloride for Lewis acid catalysis).
  • Purification : Employ high-performance liquid chromatography (HPLC) or recrystallization for final product isolation.

Comparison of Methods

Method Catalyst Used Yield (%) Advantages Disadvantages
Base-Catalyzed Cyclization Sodium hydroxide 60–75 Simple setup Moderate yield
Lewis Acid-Catalyzed Cyclization Aluminum chloride ~66 High selectivity Requires specific reagents
Diazotization and Alkylation Sodium nitrite Variable Versatile for substitutions Multi-step; complex setup

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades or metabolic processes critical to cell function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
Target Compound 1-methyl, 2,3-dihydro, 5-methyl ester 206.22 (calc.) Intermediate, potential solubility -
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate 5-ethyl ester (no dihydro or 1-methyl) 206.21 Synthetic intermediate
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Cl, 2-methyl ester (aromatic) 210.62 Halogenated intermediate
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 2-oxo, dihydro Varies G-quadruplex stabilizers (anticancer)
Lepzacitinib (JAK inhibitor) 4-amino, ethyl ester, cyanoacetyl-piperidine ~450 (est.) Anti-inflammatory, JAK inhibition

Key Comparisons :

In contrast, 2-oxo-2,3-dihydro derivatives (e.g., ) exhibit hydrogen-bonding capability via the ketone group, enabling interactions with biological targets like G-quadruplex DNA .

Substituent Position and Reactivity :

  • Halogenated analogs (e.g., 5-chloro or 5-bromo derivatives) are more reactive in cross-coupling reactions due to the presence of leaving groups .
  • The methyl ester at position 5 in the target compound offers stability compared to ethyl esters (e.g., Lepzacitinib), which may undergo faster enzymatic hydrolysis .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves hydrogenation (similar to ) or Friedel-Crafts cyclization (as in ) .
  • Halogenated derivatives require halogenation steps (e.g., bromination with NBS or chlorination with POCl3), adding complexity .

Biological Activity

Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1956379-32-0) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological effects, underlying mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure which contributes to its biological activity. The molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2} with a molecular weight of 192.21 g/mol.

PropertyValue
Molecular FormulaC10H12N2O2C_{10}H_{12}N_{2}O_{2}
Molecular Weight192.21 g/mol
CAS Number1956379-32-0
Boiling PointNot available

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[2,3-b]pyridine derivatives, including this compound. In particular, derivatives have been shown to inhibit cell proliferation in various cancer models. For instance, compounds similar to methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine were effective against diffuse malignant peritoneal mesothelioma (DMPM), demonstrating significant tumor volume inhibition in xenograft models .

Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), leading to reduced cell proliferation and increased apoptosis in cancer cells. This was evidenced by the induction of caspase-dependent apoptotic pathways and a reduction in survivin expression levels .

Antimicrobial Activity

Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their antimicrobial properties. Some studies indicate that related compounds exhibit activity against Mycobacterium tuberculosis (Mtb), with certain esters showing MIC values below 0.15 µM . This suggests a potential role for this compound in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the pyrrolo ring system. For example:

ModificationEffect on Activity
Substituents on the nitrogen atomEnhanced cytotoxicity against cancer cells
Alkyl groups on the carboxylateImproved solubility and metabolic stability

Case Studies

  • In Vivo Efficacy : In a mouse model study involving DMPM xenografts, treatment with methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives resulted in tumor volume reductions ranging from 58% to 75% at tolerable doses .
  • Combination Therapy : The combination of methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives with established chemotherapeutics like paclitaxel showed enhanced efficacy and synergistic effects in inducing apoptosis in cancer cells .

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